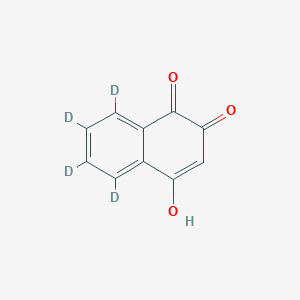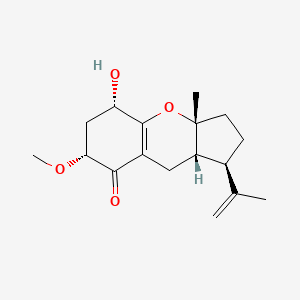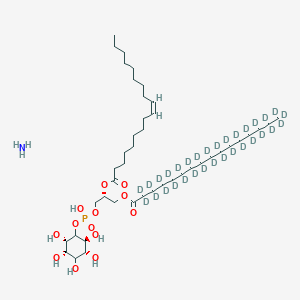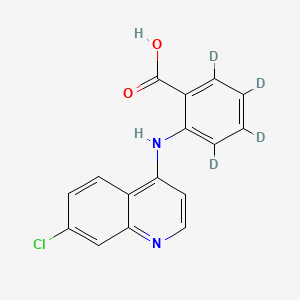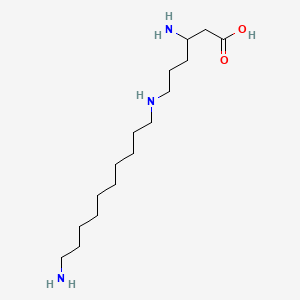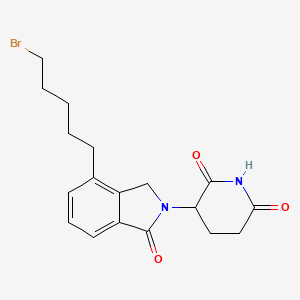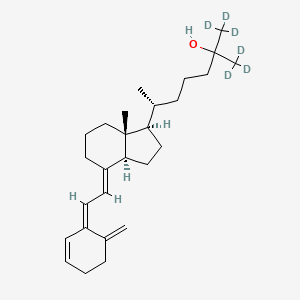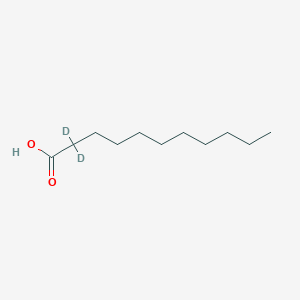
2,2-Dideuteroundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecanoic acid-d2 is a deuterated form of undecanoic acid, a saturated medium-chain fatty acid. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Undecanoic acid-d2 can be synthesized through the deuteration of undecanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of undecanoic acid-d2 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure efficient deuterium incorporation.
化学反应分析
Types of Reactions
Undecanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to undecanoic acid derivatives.
Reduction: Formation of undecanol-d2.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted fatty acid derivatives.
科学研究应用
Undecanoic acid-d2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated compounds for various industrial processes.
作用机制
The mechanism of action of undecanoic acid-d2 involves its incorporation into biological systems where it can replace hydrogen atoms in metabolic pathways. This isotopic substitution allows researchers to track and study the behavior of fatty acids in various biological processes. The molecular targets and pathways involved include lipid metabolism, cell membrane assembly, and gene expression regulation.
相似化合物的比较
Similar Compounds
Undecanoic acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling benefits.
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties but different biological applications.
Undecanedioic acid: A dicarboxylic acid with distinct chemical and biological properties.
Uniqueness
Undecanoic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in studies involving metabolic pathways, reaction mechanisms, and pharmacokinetics, making it a valuable tool in scientific research.
属性
分子式 |
C11H22O2 |
|---|---|
分子量 |
188.30 g/mol |
IUPAC 名称 |
2,2-dideuterioundecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i10D2 |
InChI 键 |
ZDPHROOEEOARMN-KBMKNGFXSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCCCC)C(=O)O |
规范 SMILES |
CCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


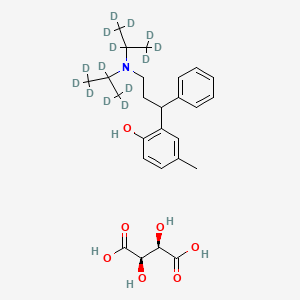
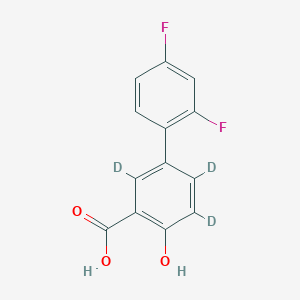
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
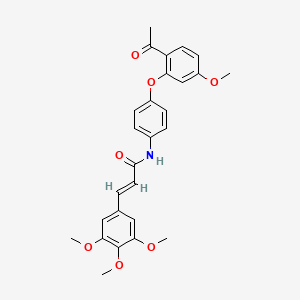
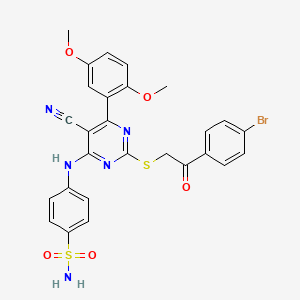
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)
